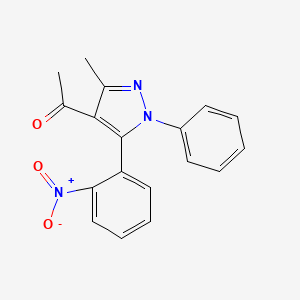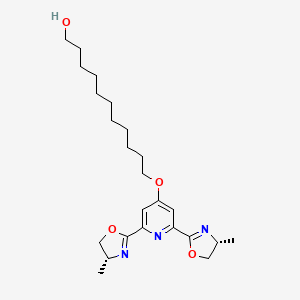
11-((2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol is a complex organic compound with a molecular formula of C26H41N3O4. This compound features a pyridine ring substituted with two oxazoline groups and an undecanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized by reacting 2-amino-2-methyl-1-propanol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution on Pyridine: The oxazoline rings are then introduced to the pyridine ring through a nucleophilic substitution reaction.
Attachment of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the pyridine ring via an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form oxazolidines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazolidines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- 11-((2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
Uniqueness
Compared to similar compounds, 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol exhibits unique properties due to the presence of methyl groups on the oxazoline rings. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H37N3O4 |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
11-[2,6-bis[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C24H37N3O4/c1-18-16-30-23(25-18)21-14-20(15-22(27-21)24-26-19(2)17-31-24)29-13-11-9-7-5-3-4-6-8-10-12-28/h14-15,18-19,28H,3-13,16-17H2,1-2H3/t18-,19-/m1/s1 |
Clé InChI |
OTZXFMHUSKDEPG-RTBURBONSA-N |
SMILES isomérique |
C[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C)OCCCCCCCCCCCO |
SMILES canonique |
CC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
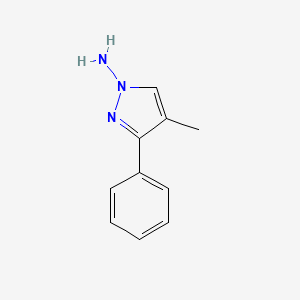
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)


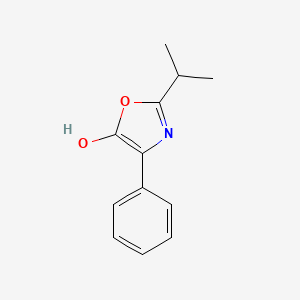
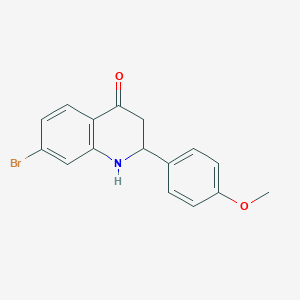
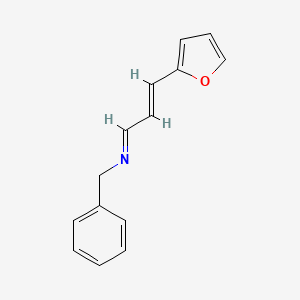


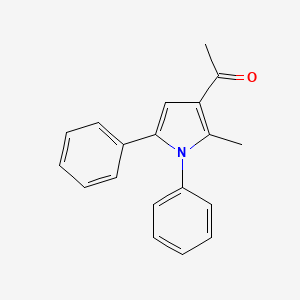
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
